1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen- and sulfur-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.6]undecane core. The molecule features a 4-methylbenzoyl group at position 1 and a phenyl substituent at position 3, with a thione moiety at position 2. This structural framework confers unique conformational rigidity and electronic properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-17-11-13-19(14-12-17)21(26)25-22(27)20(18-9-5-4-6-10-18)24-23(25)15-7-2-3-8-16-23/h4-6,9-14H,2-3,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHFZDGBRXYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[46]undec-3-ene-2-thione typically involves multiple steps, starting with the reaction of 4-methylbenzoyl chloride with phenylhydrazine to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to form the spirocyclic core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thione group can be oxidized to form a thiocarbonyl derivative.
Reduction: Reduction reactions can be used to convert the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiocarbonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the development of new treatments for diseases.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Diazaspiro Family
A. Substituent Variations
Compounds with modifications to the aryl or acyl groups on the diazaspiro core demonstrate how substituents influence physicochemical properties:
*Inferred from analogs; exact data unavailable.
- Electronic Effects : The 4-methylbenzoyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like chlorine in its dichlorophenyl analog, which may enhance electrophilic reactivity .
- Steric Considerations : The absence of bulky substituents (e.g., tert-butyl in CAS 899912-59-5 ) in the target compound suggests greater conformational flexibility compared to sterically hindered analogs.
B. Spiro vs. Non-Spiro Systems Thiazine-thione derivatives (e.g., 1e–1h in ) lack the spirocyclic architecture, leading to distinct properties:
- Synthetic Accessibility : Thiazine-thiones (e.g., 1e, 30% yield) are synthesized via phosphonate-mediated cyclization, while diazaspiro systems may require multi-step spirocyclization, as seen in .
Functional Group Comparisons
- Thione vs.
- Acyl vs. Alkyl Groups : The 4-methylbenzoyl group may enhance lipophilicity (logP) relative to alkyl-substituted diazaspiro compounds (e.g., 3-isobutyl in 5s, ) .
Crystallographic and Spectral Data
- Crystallography : While the target compound’s structure is unreported, related spiro compounds (e.g., 4-phenyl-1,2,4-triazaspiro[4.6]undec-1-en-3-thione in ) were solved using SHELXL, highlighting the utility of X-ray diffraction for conformational analysis .
- NMR Trends : Aromatic protons in the target compound’s phenyl and 4-methylbenzoyl groups are expected near δ 7.2–7.5, similar to analogs in and .
Biological Activity
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound characterized by its spirocyclic structure, which is often associated with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antibacterial treatments.
Chemical Structure and Properties
The compound's IUPAC name is (4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone. The molecular formula is , with a molecular weight of 396.51 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | (4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone |
| Molecular Formula | |
| Molecular Weight | 396.51 g/mol |
| CAS Number | 899910-63-5 |
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism of action may involve apoptosis induction and cell cycle arrest.
Antibacterial Activity
In addition to its antitumor effects, this compound also demonstrates antibacterial activity against several pathogenic bacteria. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent. The specific mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression or bacterial metabolism.
- Receptor Binding : It might bind to receptors that mediate cellular signaling pathways related to growth and proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells through the activation of caspases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF7).
- Antibacterial Assessment : Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its use as a potential therapeutic agent.
- Mechanistic Insights : Further research using molecular docking studies has identified potential binding sites on target proteins, providing insights into the pharmacological mechanisms at play.
Q & A
What are the optimized synthetic routes for 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, and how can reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of spirocyclic thiones typically involves cyclocondensation reactions between substituted benzoyl derivatives and heterocyclic precursors. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (as described for analogous triazole derivatives in ) is a common approach. Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction homogeneity and intermediate stability.
- Catalysts : Acidic conditions (e.g., acetic acid) promote cyclization, while bases like triethylamine (TEA) may stabilize intermediates ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts ().
Yield optimization requires balancing reflux duration (typically 4–8 hours) and stoichiometric ratios of reactants. Purity (>95%) can be verified via HPLC or LC-MS ().
How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound?
Advanced Answer:
X-ray crystallography remains the gold standard for determining the spirocyclic conformation and thione tautomerism. The SHELX suite ( ) is widely used for:
- Structure solution : SHELXD for phase determination via dual-space algorithms.
- Refinement : SHELXL for optimizing bond lengths, angles, and thermal parameters. Key parameters include the spiro ring puckering amplitude (calculated via Cremer-Pople coordinates, ) and torsional angles between the benzoyl and phenyl substituents.
For example, in analogous spirothiones ( ), SHELX refinement revealed deviations from planarity in the diazaspiro core (bond angle RMSD < 0.02 Å). Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for cross-validation.
What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and reactivity of this compound?
Advanced Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict:
- Electrophilic reactivity : The thione sulfur’s nucleophilicity, critical for disulfide bond formation or metal coordination.
- Tautomer stability : Energy differences between thione and thiol tautomers ( ).
- Non-covalent interactions : π-stacking tendencies disrupted by ortho-substituents (e.g., methylbenzoyl groups), as seen in Blatter radicals ( ).
For accurate modeling, include solvent effects (PCM model) and compare computed NMR shifts (¹³C, ¹H) with experimental data () to validate the ground-state geometry.
How should researchers design assays to evaluate the biological activity of this compound, particularly in neurological or anticancer contexts?
Methodological Answer:
- In vitro models :
- Anticonvulsant activity : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents, comparing efficacy to diazaspiro hydantoin derivatives ().
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values normalized to positive controls (e.g., cisplatin).
- Mechanistic studies :
- Receptor binding : Radioligand displacement assays for GABAₐ or NMDA receptors, given structural similarities to benzodiazepines ().
- Apoptosis markers : Western blotting for caspase-3/7 activation in treated cells.
How can NMR spectroscopy resolve stereochemical uncertainties in the diazaspiro core?
Basic Answer:
¹H and ¹³C NMR are essential for confirming:
- Spiro connectivity : Distinct splitting patterns for protons near the spiro junction (e.g., diastereotopic H atoms in ).
- Substituent orientation : NOESY/ROESY correlations between the 4-methylbenzoyl and phenyl groups to assign axial/equatorial configurations.
For example, in spiro[4.5]decane derivatives (), coupling constants (J = 3.5–5.0 Hz) indicated restricted rotation of the thione moiety.
What strategies address contradictions in reported bioactivity data for structurally related compounds?
Advanced Answer:
Discrepancies often arise from:
- Purity variations : Impurities >5% (common in early-stage syntheses, ) can skew bioassay results. Validate purity via LC-MS and elemental analysis.
- Structural analogs : Minor substitutions (e.g., Cl vs. F at the 3-position, ) drastically alter pharmacodynamics. Use QSAR models to correlate substituent effects with activity.
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
How does the spirocyclic conformation influence the compound’s physicochemical properties?
Advanced Answer:
- Solubility : The rigid spiro core reduces conformational flexibility, lowering solubility in polar solvents. Introduce hydrophilic groups (e.g., hydroxyl) to the benzoyl moiety to improve bioavailability.
- Thermal stability : Differential Scanning Calorimetry (DSC) of analogous compounds ( ) showed decomposition temperatures >200°C, attributed to the stabilized spiro architecture.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
